molecular formula C13H16O5 B13017023 Dimethyl 2-(benzyloxy)-2-methylmalonate

Dimethyl 2-(benzyloxy)-2-methylmalonate

Cat. No.: B13017023
M. Wt: 252.26 g/mol
InChI Key: VTAACZZKLVJJPC-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzyloxy)-2-methylmalonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ester groups and a benzyloxy substituent on the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(benzyloxy)-2-methylmalonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of automated reactors and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(benzyloxy)-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(benzyloxy)-2-methylmalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(benzyloxy)-2-methylmalonate involves its reactivity towards various chemical reagents. The ester groups and benzyloxy substituent play crucial roles in its interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, leading to the formation of diverse products.

Comparison with Similar Compounds

    Dimethyl malonate: Lacks the benzyloxy substituent, making it less reactive in certain reactions.

    Diethyl 2-(benzyloxy)-2-methylmalonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl 2-(methoxy)-2-methylmalonate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: Dimethyl 2-(benzyloxy)-2-methylmalonate is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its analogs.

Biological Activity

Dimethyl 2-(benzyloxy)-2-methylmalonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H18O5C_{15}H_{18}O_5. It features a benzyloxy group attached to a dimethyl malonate core, which is known for its reactivity in various chemical transformations. The presence of the benzyloxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains. In one study, derivatives displayed minimum inhibitory concentrations (MICs) as low as 5 μM against Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial activity .

CompoundMIC (μM)Bacterial Strain
This compoundTBDTBD
Related Derivative A5S. aureus
Related Derivative B10A. baumannii

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical in various metabolic pathways. The inhibition of these enzymes could have therapeutic implications in conditions like Alzheimer's disease and diabetes .

Study on Enzyme Activity

A study focused on the enzyme activity of pig liver esterase (PLE) highlighted the substrate scope for compounds similar to this compound. The research demonstrated that the compound could be a substrate for PLE, indicating potential applications in drug metabolism and synthesis .

Synthesis and Evaluation

In another investigation, researchers synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that structural variations significantly impacted their efficacy against microbial pathogens, emphasizing the importance of chemical modifications in enhancing biological activity .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 2-methyl-2-phenylmethoxypropanedioate

InChI

InChI=1S/C13H16O5/c1-13(11(14)16-2,12(15)17-3)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

VTAACZZKLVJJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(C(=O)OC)OCC1=CC=CC=C1

Origin of Product

United States

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